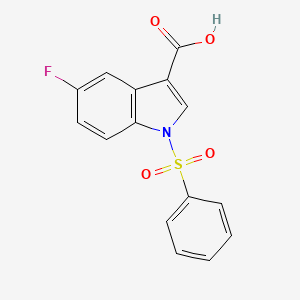
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid typically involves the following steps:
Preparation of 5-Fluoroindole: This can be achieved by the reaction of 5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal, followed by reduction with hydrogen gas in the presence of Raney nickel.
Formation of 5-Fluoro-1-(phenylsulfonyl)indole: The 5-fluoroindole is treated with butyllithium and benzenesulfonyl chloride to form the phenylsulfonyl derivative.
Carboxylation: The final step involves the carboxylation of the 5-Fluoro-1-(phenylsulfonyl)indole to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with unique properties due to the presence of the fluorine atom.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
DNA Interaction: The fluorine atom can enhance the compound’s ability to interact with DNA, potentially leading to cytotoxic effects.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindole: A precursor in the synthesis of 5-Fluoro-1-(phenylsulfonyl)-1h-indole-3-carboxylic acid.
5-Fluoro-1-(phenylsulfonyl)indole: An intermediate in the synthesis.
5-Fluorouracil: A well-known fluorinated compound used in cancer treatment.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the phenylsulfonyl group, which can significantly alter its chemical and biological properties compared to other indole derivatives. This makes it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C15H10FNO4S |
|---|---|
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-5-fluoroindole-3-carboxylic acid |
InChI |
InChI=1S/C15H10FNO4S/c16-10-6-7-14-12(8-10)13(15(18)19)9-17(14)22(20,21)11-4-2-1-3-5-11/h1-9H,(H,18,19) |
InChI-Schlüssel |
FEEMSFWEOOMLSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















